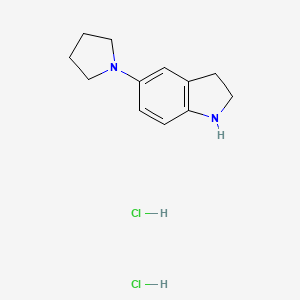

![molecular formula C20H18N2O2 B2533746 N-(4,5,6,7-tétrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphényl]-4-carboxamide CAS No. 946370-40-7](/img/structure/B2533746.png)

N-(4,5,6,7-tétrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphényl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Modulation des récepteurs σ

Les tétrahydro [1,2,3]triazolo [1,5-a]pyrazines, y compris notre composé d'intérêt, ont été identifiées comme des modulateurs des récepteurs σ. Ces récepteurs jouent un rôle essentiel dans la signalisation cellulaire et la neurotransmission. En influençant l'activité des récepteurs σ, ce composé peut avoir des implications en neuropharmacologie et en recherche neuropsychiatriques .

Inhibition de la β-sécrétase-1 (BACE-1)

La β-sécrétase-1 (BACE-1) est une enzyme impliquée dans la production de peptides bêta-amyloïdes, qui sont associés à la maladie d'Alzheimer. N-(4,5,6,7-tétrahydrobenzo[c]isoxazol-3-yl)-[1,1'-biphényl]-4-carboxamide a montré des effets inhibiteurs sur la BACE-1, ce qui en fait un candidat potentiel pour le développement de médicaments contre la maladie d'Alzheimer .

Activité antivirale

Ce composé présente des propriétés antivirales, en particulier contre les virus herpétiques et l'hépatite B. Les chercheurs ont exploré son potentiel en tant qu'agent antiviral, ce qui pourrait contribuer au développement de nouvelles thérapies contre les infections virales .

Activité antitumorale

Des représentants de la classe des tétrahydro [1,2,3]triazolo [1,5-a]pyrazines ont démontré des effets antitumoraux. Bien que des études supplémentaires soient nécessaires, la capacité de ce composé à inhiber la croissance tumorale justifie des recherches en oncologie .

Méthodes de synthèse

Plusieurs approches synthétiques conduisent à la formation de tétrahydro [1,2,3]triazolo [1,5-a]pyrazines :

- Voies alternatives : Les azides aminés réagissant avec des alcynes ou d'autres liaisons C≡C activées .

Activité insecticide (Composé apparenté)

Bien qu'il ne s'agisse pas directement de notre composé, un dérivé apparenté de l'hydrazide de 4,5,6,7-tétrahydro-2H-indazole a été étudié pour son activité insecticide. Cela met en évidence le potentiel plus large de structures similaires dans la lutte antiparasitaire .

Propriétés

IUPAC Name |

4-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-19(21-20-17-8-4-5-9-18(17)22-24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCNPFUTRQBFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid](/img/structure/B2533663.png)

![7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2533665.png)

![3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2533669.png)

![1-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-[(2-methylthiophen-3-yl)methyl]methanamine;hydrochloride](/img/structure/B2533671.png)

![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-3-methylaniline](/img/structure/B2533673.png)

![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2533674.png)

![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2533677.png)

![N-Ethyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2533678.png)

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2533680.png)

![Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride](/img/structure/B2533684.png)